molecular formula C18H25NO4 B182013 Benzyl N-Boc-4-piperidinecarboxylate CAS No. 177990-33-9

Benzyl N-Boc-4-piperidinecarboxylate

Cat. No. B182013
M. Wt: 319.4 g/mol
InChI Key: QLGMYLVKJUYFDY-UHFFFAOYSA-N
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Description

Benzyl N-Boc-4-piperidinecarboxylate is a chemical compound with the CAS RN®: 177990-33-9 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .


Molecular Structure Analysis

The molecular formula of Benzyl N-Boc-4-piperidinecarboxylate is C18H25NO4 . The InChI code is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 .


Physical And Chemical Properties Analysis

Benzyl N-Boc-4-piperidinecarboxylate has a molecular weight of 319.4 . It is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Spectroscopic Characterization and Molecular Docking: Benzyl N-Boc-4-piperidinecarboxylate has been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. Studies reveal insights into its molecular structure, vibrational assignments, and electronic properties. Moreover, its potential in anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors demonstrates its applicability in drug discovery (S. Janani et al., 2020).

Synthesis and Chemical Reactivity

  • Enantioselective Synthesis

    Research into asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate highlights its role in producing chiral molecules, a critical aspect of pharmaceutical chemistry. Using phase-transfer catalysts, this method facilitates the synthesis of biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

  • Development of Novel Compounds

    The synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] and other similar compounds underscores the utility of benzyl N-Boc-4-piperidinecarboxylate in creating new chemical entities. These compounds, characterized by their unique structures, have potential applications in medicinal chemistry and drug development (Wang Qian-y, 2015).

Pharmaceutical Applications

  • Anticancer Agents and Enzyme Inhibitors

    The molecule serves as a foundation for synthesizing derivatives with potent anticancer properties and enzyme inhibitory activities. This is evident in the development of 1,4-disubstituted piperidines, demonstrating the compound's role in the synthesis of novel classes of cytotoxic agents with potential for cancer therapy (S. De Castro et al., 2014).

  • Synthesis of Pharmacological Intermediates

    The compound's application extends to the synthesis of intermediates for pharmaceuticals, such as those used in the production of HIV protease inhibitors. Its utility in creating key intermediates for drugs highlights its significance in the pharmaceutical industry (P. Pollet et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGMYLVKJUYFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623948
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-Boc-4-piperidinecarboxylate

CAS RN

177990-33-9
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-tert-butoxycarbonylisonipecotic acid (12.0 g, 52.3 mmol), benzyl alcohol (6.0 mL, 58 mmol), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (11.04 g, 57.6 mmol), and 4-dimethylaminopyridine (642 mg, 5.25 mmol) in anhydrous dichloromethane (100 mL) was stirred at room temp. for 6 h. The resultant mixture was diluted with dichloromethane and washed successively with water, 10% aqueous citric acid, saturated sodium bicarbonate, and brine. The organic extract was dried over anhydrous magnesium sulfate, filtered, and concentration under vacuum. The residual oil was subjected to column chromatography on silica eluting with 20% ethyl acetate in hexane. Collection and concentration of appropriate fractions afforded the title product as white solid.
Quantity
12 g
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6 mL
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11.04 g
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642 mg
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl isonipecotic acid (12.0 g, 52.3 mmol) from example 3 step A, in anhydrous CH2Cl2 (100 ml), was added benzyl alcohol (6.0 ml, 58 mmol), followed by EDC (11.04 g, 57.6 mmol), and DMAP (642 mg, 5.25 mmol). The resulting mixture was stirred for 6 hrs, then diluted with CH2Cl2 (150 ml) and washed successively with water, 10% aqueous citric acid, saturated NaHCO3, and brine and dried (MgSO4). Concentration in vacuo afforded a colorless oil which was chromatographed (SiO2, 20% EtOAc in hexanes) to afford the product as a white solid.
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12 g
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reactant
Reaction Step One
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6 mL
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100 mL
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11.04 g
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642 mg
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150 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (20 g) in DMF (100 ml) was treated with anhydrous potassium carbonate (60 g) and then benzyl bromide (16.43 g) and the mixture was stirred at room temperature for 72 hours. It was filtered, evaporated to dryness, dissolved in ethyl acetate, washed with sodium carbonate solution and water and dried over sodium sulfate. The product was evaporated to give an oil (29 g).
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20 g
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100 mL
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16.43 g
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